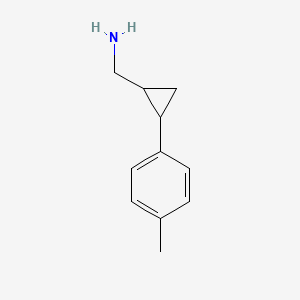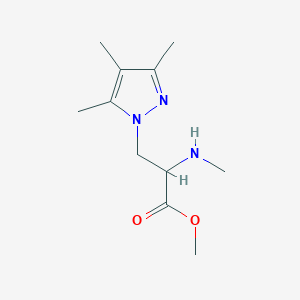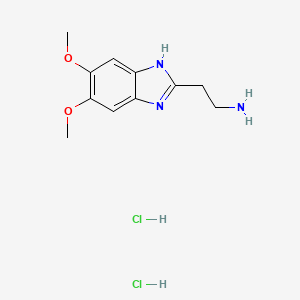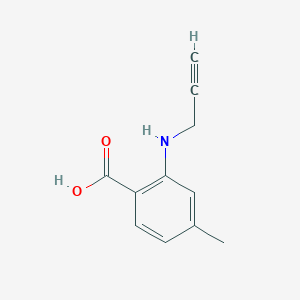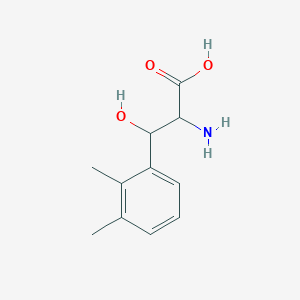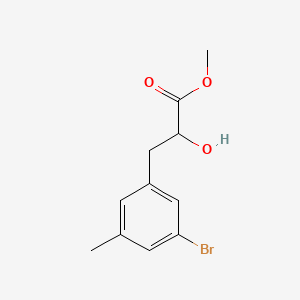
4-Bromohex-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromohex-1-yne is a chemical compound that has garnered significant attention due to its unique properties and various applications in scientific research and industry. This compound is widely used as a building block and an intermediate in organic synthesis, drug discovery, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromohex-1-yne can be synthesized through various methods. One common approach involves the bromination of hex-1-yne. The reaction typically uses bromine (Br₂) in the presence of a catalyst or under UV light to facilitate the addition of the bromine atom to the alkyne .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromohex-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are typical reagents.
Major Products Formed:
Substitution Reactions: Products include various substituted alkynes.
Addition Reactions: Products include dihaloalkenes and haloalkanes.
Wissenschaftliche Forschungsanwendungen
4-Bromohex-1-yne is extensively used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Drug Discovery: It is used in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: It is employed in the creation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromohex-1-yne involves its reactivity with various molecular targets. The triple bond in the alkyne allows it to participate in addition and substitution reactions, while the bromine atom can be a site for nucleophilic attack. These properties make it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Hex-1-yne: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromohexane: Contains a single bond instead of a triple bond, limiting its reactivity in addition reactions.
2-Bromohex-1-yne: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Bromohex-1-yne’s combination of a bromine atom and a triple bond makes it uniquely reactive and versatile, allowing it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H9Br |
|---|---|
Molekulargewicht |
161.04 g/mol |
IUPAC-Name |
4-bromohex-1-yne |
InChI |
InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h1,6H,4-5H2,2H3 |
InChI-Schlüssel |
BNQGWWAOHWYBOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)
![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)

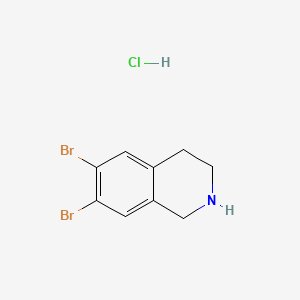
aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
